molecular formula C24H29N B8368381 2-(2,2-Diphenyl-4-pentenyl)quinuclidine CAS No. 68676-98-2

2-(2,2-Diphenyl-4-pentenyl)quinuclidine

Cat. No. B8368381
CAS RN: 68676-98-2
M. Wt: 331.5 g/mol
InChI Key: FSHIOOFVIRXGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Diphenyl-4-pentenyl)quinuclidine is a useful research compound. Its molecular formula is C24H29N and its molecular weight is 331.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-Diphenyl-4-pentenyl)quinuclidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Diphenyl-4-pentenyl)quinuclidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68676-98-2

Product Name

2-(2,2-Diphenyl-4-pentenyl)quinuclidine

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

2-(2,2-diphenylpent-4-enyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C24H29N/c1-2-15-24(21-9-5-3-6-10-21,22-11-7-4-8-12-22)19-23-18-20-13-16-25(23)17-14-20/h2-12,20,23H,1,13-19H2

InChI Key

FSHIOOFVIRXGND-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC1CC2CCN1CC2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.91 parts of 2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane in 40 parts by volume of cyclohexane are added under a nitrogen atmosphere 4.6 parts by volume of a 2.5 M solution of butyl lithium in hexane and 1.5 parts by volume of N,N,N'N'-tetramethylethylenediamine. The mixture is heated to reflux, with stirring, for 12/3 hour and then cooled to room temperature. 1.45 Parts of 3-bromopropene is then added during a 5-second period. Stirring is continued for about 6 minutes during which time the internal temperature reaches a maximum of 43° C. and then subsides. The resulting yellow mixture is washed with seven portions of water and then extracted with dilute hydrochloride acid. The acidic, aqueous extract is washed with ethyl ether and then basefied with aqueous sodium hydroxide resulting in the liberation of an oil. This oil is then extracted with ethyl ether. The ethereal extract is dried over anhydrous sodium sulfate and stripped in vacuo to give a light brown oil. This oil is crystallized from methanol and water to afford as a white solid, 2-(2,2-diphenyl-4-pentenyl)-1-azabicyclo[2.2.2]octane melting at about 95.5°-98° C. This compound is represented by the following structural formula: ##STR7##
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